

Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol: An In-Depth Experimental Protocol

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Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240

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Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol**, a valuable intermediate in medicinal chemistry and organic synthesis. The synthesis is achieved via a base-catalyzed Henry condensation reaction between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, critical safety precautions, and methods for purification and characterization. The protocol is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-understood procedure for obtaining this target compound.

Introduction and Scientific Background

2-Methoxy-5-(2-nitrovinyl)phenol, also known as 3-hydroxy-4-methoxy- β -nitrostyrene, belongs to the class of nitrostyrenes. These compounds are highly versatile synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the vinyl moiety for various nucleophilic addition reactions. This reactivity makes them crucial precursors for the synthesis of a wide range of pharmaceuticals and biologically active molecules.

The core of this synthesis is the Henry Reaction, or nitroaldol reaction, a classic carbon-carbon bond-forming method first described by Louis Henry in 1895.^{[1][2]} The reaction involves the base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde or ketone (isovanillin).^[3] The initial product is a β -nitro alcohol, which readily undergoes

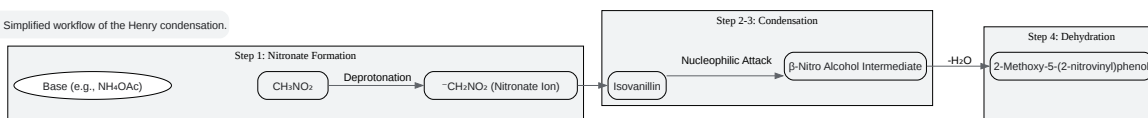
dehydration under the reaction conditions to yield the corresponding nitroalkene, **2-Methoxy-5-(2-nitrovinyl)phenol**. The reaction is reversible and requires careful control of conditions to favor product formation.[1]

Reaction Mechanism and Rationale

The synthesis proceeds in two main stages: a base-catalyzed aldol-type addition followed by dehydration.

- **Nitronate Formation:** A base, typically a weak base like ammonium acetate or an amine, deprotonates the α -carbon of nitromethane. This is the rate-determining step, forming a resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 10.2 in water, making it acidic enough to be deprotonated by common bases.[1]
- **Nucleophilic Attack:** The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of isovanillin.
- **Protonation:** The resulting β -nitro alkoxide is protonated by the conjugate acid of the base, yielding a β -nitro alcohol intermediate.
- **Dehydration:** This intermediate is unstable and easily undergoes base-catalyzed dehydration to form the more stable, conjugated π -system of the final product, **2-Methoxy-5-(2-nitrovinyl)phenol**. Using catalysts like ammonium acetate in a refluxing solvent often drives the reaction directly to the dehydrated nitroalkene product.[4][5]

Figure 1. Simplified workflow of the Henry condensation.



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Caption: Figure 1. Simplified workflow of the Henry condensation.

Materials and Safety

Reagents and Equipment

Reagent/Material	Grade	Supplier	Notes
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)	≥98%	Standard chemical supplier	Starting material.[6]
Nitromethane	≥96%	Standard chemical supplier	Reagent and solvent.
Ammonium Acetate	ACS Reagent Grade	Standard chemical supplier	Catalyst.
Methanol	ACS Reagent Grade	Standard chemical supplier	Recrystallization solvent.
Hydrochloric Acid (0.1 M)	Volumetric Standard	Standard chemical supplier	For washing.
Distilled Water	---	---	For washing.
Equipment			
Round-bottom flask (100 mL)			
Reflux condenser			
Heating mantle with magnetic stirrer			
Buchner funnel and filter flask			
Standard laboratory glassware			
Rotary evaporator (optional)			

Critical Safety Information

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves (e.g., neoprene or butyl), must be worn at all times.

- Nitromethane: WARNING! Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected carcinogen. Nitromethane is shock- and heat-sensitive and can form explosive mixtures with air or when in contact with bases, amines, or strong acids.[\[5\]](#)[\[7\]](#) Handle with extreme care, use spark-proof equipment, and store away from heat and incompatible materials in a designated flammables cabinet.[\[8\]](#)[\[9\]](#)
- Isovanillin: May cause skin and eye irritation. Handle with standard laboratory precautions. [\[10\]](#)
- Ammonium Acetate: May cause irritation. Avoid inhalation of dust.
- Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is adapted from established methods for the Henry condensation of substituted benzaldehydes.[\[5\]](#)[\[11\]](#)

Reaction Setup and Synthesis

- Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (7.61 g, 0.05 mol).
- Dissolution: Add nitromethane (30 mL) to the flask. Stir the mixture until the isovanillin is fully dissolved. Nitromethane serves as both a reactant and the solvent, ensuring a high concentration of reactants.
- Catalyst Addition: Add ammonium acetate (1.93 g, 0.025 mol) to the solution. Ammonium acetate is a weak base that effectively catalyzes the condensation while minimizing side reactions.

- **Reflux:** Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux (the boiling point of nitromethane is ~101 °C) and maintain this temperature for 2-4 hours.
 - **Causality Note:** Heating under reflux provides the necessary activation energy for the reaction and subsequent dehydration of the nitro-alcohol intermediate. The reaction time is crucial; insufficient heating may lead to incomplete conversion, while prolonged heating can result in polymerization or degradation of the product.
- **Reaction Monitoring (Optional):** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexanes (1:1 v/v). The disappearance of the isovanillin spot and the appearance of a new, more polar product spot indicate reaction progression.

Work-up and Product Isolation

- **Cooling:** After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.
- **Precipitation:** Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The crude product should precipitate as a yellow-orange solid.
 - **Causality Note:** The product is poorly soluble in water, so pouring the reaction mixture into a large volume of water causes it to precipitate out, separating it from the excess nitromethane and water-soluble byproducts.
- **Filtration:** Collect the solid precipitate by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid on the filter paper with two portions of cold distilled water (2 x 50 mL) followed by a small portion of cold 0.1 M HCl (20 mL) to neutralize any remaining base and remove basic impurities. Finally, wash again with cold distilled water (50 mL) to remove any residual acid.[\[11\]](#)
- **Drying:** Press the solid as dry as possible on the funnel, then transfer it to a watch glass or crystallization dish to air-dry completely. For more efficient drying, use a vacuum desiccator.

Purification and Characterization

The crude product is typically purified by recrystallization to obtain a high-purity crystalline solid.^[7]

Recrystallization Protocol

- **Solvent Selection:** Methanol or ethanol are suitable solvents for recrystallization. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.^[7]
- **Dissolution:** Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excess, which would reduce the final yield.
- **Cooling and Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.
- **Drying:** Dry the final product under vacuum to remove all traces of solvent.

Expected Results and Characterization

Property	Expected Value
Chemical Formula	C ₉ H ₉ NO ₄ ^{[12][13]}
Molecular Weight	195.17 g/mol ^{[12][13]}
Appearance	Yellow crystalline solid
Melting Point	Literature values may vary; characterization is key.
Yield	50-70% (typical for this type of reaction) ^[11]

The purity and identity of the final product should be confirmed using standard analytical techniques:

- Melting Point: A sharp, narrow melting range indicates high purity.[\[14\]](#)
- NMR Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- FT-IR Spectroscopy: To identify characteristic functional groups (e.g., $-\text{NO}_2$, $-\text{OH}$, $\text{C}=\text{C}$).

Conclusion

This protocol details a reliable and reproducible method for the synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol** via the Henry condensation of isovanillin and nitromethane. By carefully controlling the reaction conditions and adhering to the specified safety precautions, researchers can effectively produce this valuable synthetic intermediate. The provided rationale for each step aims to empower scientists to troubleshoot and adapt the procedure as needed for their specific research applications.

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